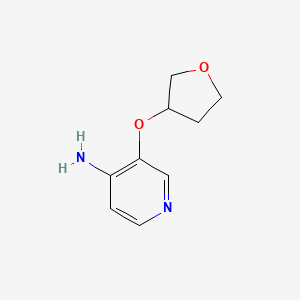amine](/img/structure/B15273507.png)
[1-(4-Chlorophenyl)ethyl](1-methoxypropan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, and a methoxypropan-2-ylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetone with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like sodium hydroxide . The mixture is heated to a specific temperature, often around 60-80°C , and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)ethylamine may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be carried out using or to produce or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)ethylamine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. It may act on receptor sites or enzymes , leading to alterations in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- These compounds have similar structural features but differ in their functional groups, leading to variations in their chemical behavior and applications .
1-(4-Chlorophenyl)ethylamine: shares similarities with compounds like and .
Uniqueness
- The presence of the methoxypropan-2-ylamine moiety in 1-(4-Chlorophenyl)ethylamine imparts unique chemical properties, making it distinct from its analogs.
- This uniqueness can influence its reactivity, biological activity, and potential applications in various fields .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18ClNO/c1-9(8-15-3)14-10(2)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
BFDTWUQVQYIXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




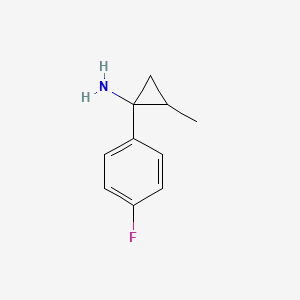
![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
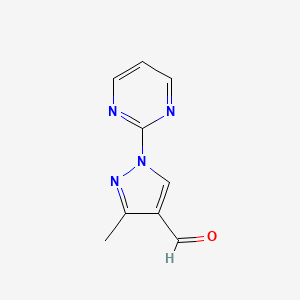
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
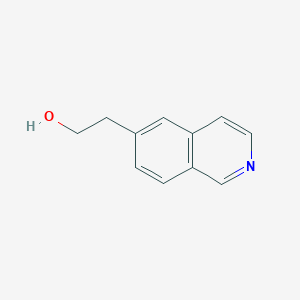

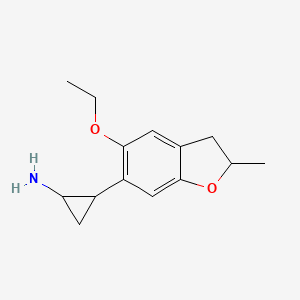


![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
